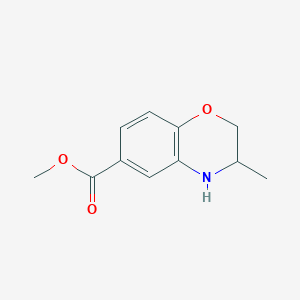

2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester” is a chemical compound with the CAS Number: 1031667-63-6 . It has a molecular weight of 207.23 and its IUPAC name is methyl 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate . It is a white to yellow solid .

Synthesis Analysis

The synthesis of similar compounds, such as 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, has been described in the literature . These acids resulted from the hydrogen carbonate hydrolysis of their corresponding esters, which were prepared by the condensation of salicylamide with various aldehydes and ketones .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3/c1-7-6-15-10-4-3-8(11(13)14-2)5-9(10)12-7/h3-5,7,12H,6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.科学的研究の応用

Synthesis of 2H-1,4-Benzoxazine Derivatives

This compound is used in the synthesis of 2H-1,4-benzoxazine derivatives. The process is chemoselective and leads to high yields of the respective products in very short time periods .

Green Chemistry

The synthesis process of 2H-1,4-benzoxazine derivatives using this compound is environmentally friendly. The ionic liquid used in the process is recoverable and can be reused over several cycles .

Synthesis of Aromatic Ester-Based Polybenzoxazine

This compound is used in the synthesis of a novel aromatic ester-based polybenzoxazine. The resulting polybenzoxazine exhibits excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .

Application in the Chemical Industry

The inherent brittleness of polybenzoxazines, especially in aromatic polybenzoxazines, limits their further development in the chemical industry. This compound, when used in the synthesis of polybenzoxazines, can improve their toughness .

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

Building Blocks of Synthetic Relevance

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives, which can be synthesized using this compound, are privileged structures. They have increased relevance due to their biological activity in front of a broad range of targets .

Potential in Medicinal Chemistry

3,4-DHPo, synthesized using this compound, has potential in medicinal chemistry. Biological activities of 3,4-DHPo, such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal, have demonstrated this heterocycle’s potential in medicinal chemistry .

Nonconventional Synthesis

This compound can be used in nonconventional synthesis procedures, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent .

Safety And Hazards

特性

IUPAC Name |

methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-6-15-10-4-3-8(11(13)14-2)5-9(10)12-7/h3-5,7,12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCSEBGBTXPJHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2976888.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2976892.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2976900.png)

![3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2976902.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one](/img/structure/B2976903.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2976908.png)